3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one
CAS No.: 61613-17-0
Cat. No.: VC17288409
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61613-17-0 |
|---|---|
| Molecular Formula | C18H14O4 |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 3-methyl-3-(1-methyl-3-oxo-2-benzofuran-1-yl)-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C18H14O4/c1-17(13-9-5-3-7-11(13)15(19)21-17)18(2)14-10-6-4-8-12(14)16(20)22-18/h3-10H,1-2H3 |
| Standard InChI Key | XCHFZQHAUQXSMG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C2=CC=CC=C2C(=O)O1)C3(C4=CC=CC=C4C(=O)O3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one possesses the molecular formula C₁₈H₁₄O₄ and a molecular weight of 294.3 g/mol. Its IUPAC name, 3-methyl-3-(1-methyl-3-oxo-2-benzofuran-1-yl)-2-benzofuran-1-one, reflects the presence of two fused isobenzofuranone rings, each substituted with methyl groups at the 3-position and a ketone group at the 3-oxo position. The canonical SMILES string CC1(C2=CC=CC=C2C(=O)O1)C3(C4=CC=CC=C4C(=O)O3)C encodes this unique architecture, highlighting the planar aromatic systems and steric interactions between substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 61613-17-0 |
| Molecular Formula | C₁₈H₁₄O₄ |
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | 3-methyl-3-(1-methyl-3-oxo-2-benzofuran-1-yl)-2-benzofuran-1-one |
| SMILES | CC1(C2=CC=CC=C2C(=O)O1)C3(C4=CC=CC=C4C(=O)O3)C |
| InChIKey | XCHFZQHAUQXSMG-UHFFFAOYSA-N |
Synthesis and Preparation
Cyclization Strategies
The synthesis of isobenzofuranone derivatives typically relies on cyclization reactions to construct the fused oxygen heterocycles. For 3-methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one, a tandem addition/cyclization approach has been proposed, analogous to methods used for related compounds like dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. This one-pot methodology minimizes intermediate isolation steps, enhancing synthetic efficiency.
Reaction Conditions and Reagents
Recent advancements in isobenzofuranone synthesis emphasize the use of Lewis acid catalysts and diethyl phosphonate reagents. For instance, diethyl (4′,6′-diisopropoxy-3′-oxo-1′,3′-dihydroisobenzofuran-1′-yl)phosphonate was synthesized via condensation of triethylphosphonate with a benzamide precursor under oxalic acid catalysis . Similar conditions—employing temperatures of 50–100°C and inert atmospheres—could be adapted for the target compound .
Table 2: Representative Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Oxalic acid |
| Reagent | Triethylphosphonate |
| Temperature | 50–100°C |
| Solvent | Dichloromethane |
| Yield Optimization | Flash chromatography (hexanes/EtOAc) |
Applications in Medicinal Chemistry
Enzyme Inhibition
Isobenzofuranone derivatives serve as scaffolds for enzyme inhibitors. For instance, 1,2,4-triazolo[4,3-a]benzazepin-1-one derivatives exhibit anticonvulsant activity by modulating GABAergic neurotransmission . The target compound’s rigid bicyclic system could be optimized to target proteases or kinases, as seen in HRV 3C protease inhibitors like thysanone .
Neurodegenerative Disease Research
Isoindol-1-one derivatives demonstrate high affinity for beta-amyloid fibrils, implicating them in Alzheimer’s disease therapeutics . The planar aromatic rings of 3-methyl-3-(1-methyl-3-oxo-isobenzofuran-1-yl)isobenzofuran-1-one may facilitate similar interactions, potentially inhibiting amyloid aggregation.
Future Research Directions
Synthetic Methodology Development
Future studies should prioritize stereoselective synthesis to access enantiopure variants, leveraging asymmetric catalysis. Additionally, green chemistry approaches—such as microwave-assisted cyclization—could enhance reaction efficiency and sustainability.
Biological Profiling
Comprehensive in vitro and in vivo assays are needed to elucidate the compound’s pharmacokinetic and pharmacodynamic profiles. Priority targets include Leishmania species, cancer cell lines, and neurodegenerative disease models.
Structural Analog Design
Modifying the methyl and ketone substituents could yield derivatives with improved bioavailability. For example, replacing methyl groups with fluorinated alkyl chains may enhance metabolic stability .
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